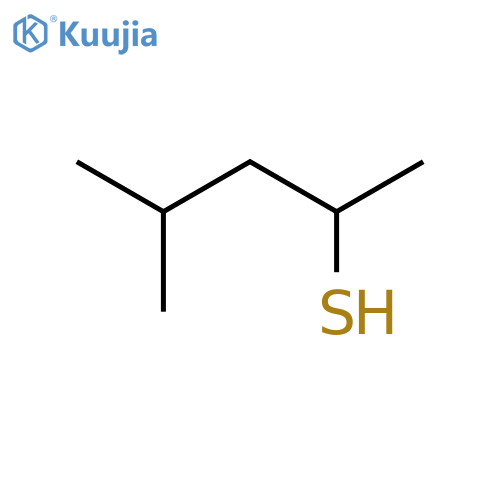Cas no 1639-05-0 (4-methylpentane-2-thiol)

4-methylpentane-2-thiol 化学的及び物理的性質
名前と識別子
-
- 2-Pentanethiol,4-methyl-
- 4-Methyl-2-pentanethiol
- 2-Pentanethiol, 4-methyl-
- 4-methylpentane-2-thiol
- JBCIMWBQDMBMMP-UHFFFAOYSA-N
- 4-methyl-2-pentanthiol
- DTXSID801313872
- 1639-05-0
- SCHEMBL23578
- 1,3-Dimethylbutyl hydrosulfide #
- EN300-1288366
-
- インチ: InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3
- InChIKey: JBCIMWBQDMBMMP-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(S)C
計算された属性
- せいみつぶんしりょう: 118.08172
- どういたいしつりょう: 118.08162162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 41.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 0.8408 (estimate)
- ゆうかいてん: -113.76°C (estimate)
- ふってん: 150.86°C (estimate)
- 屈折率: 1.4289 (estimate)
- PSA: 0
4-methylpentane-2-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288366-10000mg |
4-methylpentane-2-thiol |
1639-05-0 | 10000mg |
$1778.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-500mg |
4-methylpentane-2-thiol |
1639-05-0 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-2500mg |
4-methylpentane-2-thiol |
1639-05-0 | 2500mg |
$810.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-1000mg |
4-methylpentane-2-thiol |
1639-05-0 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-5000mg |
4-methylpentane-2-thiol |
1639-05-0 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-50mg |
4-methylpentane-2-thiol |
1639-05-0 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-100mg |
4-methylpentane-2-thiol |
1639-05-0 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1288366-1.0g |
4-methylpentane-2-thiol |
1639-05-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288366-250mg |
4-methylpentane-2-thiol |
1639-05-0 | 250mg |
$381.0 | 2023-10-01 |
4-methylpentane-2-thiol 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
4-methylpentane-2-thiolに関する追加情報
4-Methylpentane-2-thiol: A Comprehensive Overview
4-Methylpentane-2-thiol, also known by its CAS number 1639-05-0, is an organic compound belonging to the thiol family. Thiols are characterized by the presence of a sulfur atom bonded to a hydrocarbon chain, giving them distinct chemical properties. The compound is represented by the molecular formula C6H14S and has a molar mass of approximately 114.27 g/mol. Its structure consists of a pentane chain with a methyl group attached to the fourth carbon and a thiol (-SH) group on the second carbon, making it a branched thiol.
The physical properties of 4-Methylpentane-2-thiol are well-documented. It is a colorless liquid with a strong, unpleasant odor reminiscent of garlic or rotten eggs, which is typical for thiols. The compound has a boiling point of around 87°C and a melting point of -116°C, making it suitable for various applications that require stability within specific temperature ranges. Its density is approximately 0.87 g/cm³, slightly less than water, indicating that it would float on water if spilled.
4-Methylpentane-2-thiol is synthesized through various methods, including the reaction of alkenes with hydrogen sulfide in the presence of catalysts like Raney nickel or cobalt-based catalysts. This process, known as hydrothiolation, is widely used in the chemical industry for producing thiols from alkenes. The compound can also be obtained through the reduction of corresponding disulfides or via substitution reactions involving alkyl halides and thiols.
In terms of applications, 4-Methylpentane-2-thiol finds use in several industries due to its unique chemical properties. It serves as an intermediate in the synthesis of more complex organic compounds, such as surfactants and pharmaceuticals. Additionally, it is employed in the production of agrochemicals and specialty chemicals due to its ability to act as a building block for various functional molecules.
The compound also exhibits interesting reactivity in organic chemistry. It can undergo nucleophilic substitution reactions due to the presence of the thiol group, which acts as a good leaving group under certain conditions. Furthermore, it can participate in oxidation reactions to form disulfides or sulfonic acids, depending on the reaction conditions and oxidizing agents used.
Recent studies have explored the potential of 4-Methylpentane-2-thiol in biotechnological applications. Researchers have investigated its role as a precursor for bioactive compounds and its ability to modulate enzyme activity in biological systems. These findings highlight its potential in drug discovery and development, particularly in targeting specific enzymes associated with diseases such as cancer and neurodegenerative disorders.
In terms of environmental impact, 4-Methylpentane-2-thiol is not considered highly hazardous but should still be handled with care due to its strong odor and potential irritation effects. Proper ventilation and personal protective equipment are recommended when working with this compound to minimize exposure risks.
The synthesis and application of 4-Methylpentane-2-thiol continue to be areas of active research, driven by its versatility as an intermediate and building block in organic chemistry. As new methodologies emerge for its production and utilization, the compound is expected to find even more diverse applications across various industries.
1639-05-0 (4-methylpentane-2-thiol) 関連製品
- 28983-37-1(tert-Tetradecanethiol (mixture of isomers))
- 1633-97-2(2-Methylpentane-2-thiol)
- 26544-02-5(tert-Hexanethiol(7CI,9CI))
- 25360-10-5(tert-Nonyl Mercaptan)
- 1565656-21-4(1-(4-fluoro-2-methylphenyl)cyclopropan-1-ol)
- 2649087-85-2(1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene)
- 1897217-22-9(1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol)
- 56560-68-0(Chloro(fluoro)methanesulfonamide)
- 861393-64-8(2-ethylpyridin-3-amine)
- 866319-00-8(5-Fluoro-1H-pyrrolo[2,3-b]pyridine)




